1-Ethoxy-4-(trifluoromethyl)benzene

Description

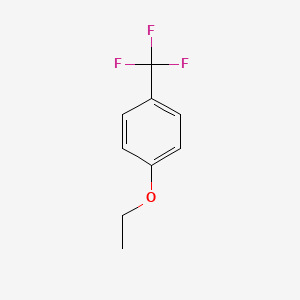

1-Ethoxy-4-(trifluoromethyl)benzene (CAS: 2366-92-9), also known as Ethyl 4-(Trifluoromethyl)phenyl Ether, is a fluorinated aromatic compound with the molecular formula C₉H₉F₃O and a molar mass of 190.16 g/mol . Structurally, it features an ethoxy group (-OCH₂CH₃) and a trifluoromethyl (-CF₃) group at the para positions on the benzene ring. The electron-donating ethoxy group and the electron-withdrawing CF₃ group create a unique electronic profile, influencing its reactivity and physical properties.

This compound is primarily utilized in synthetic chemistry as a building block for liquid crystal monomers (LCMs) and functional materials. For example, derivatives like 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (EDPrB) are critical in LCM applications due to their thermal stability and mesogenic properties .

Properties

IUPAC Name |

1-ethoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-2-13-8-5-3-7(4-6-8)9(10,11)12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOOHQJBDVNKEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2366-92-9 | |

| Record name | 1-ethoxy-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-(trifluoromethyl)benzene can be synthesized through several methods, including:

Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale application of the above synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, desired purity, and production scale.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized benzene derivatives.

Scientific Research Applications

Scientific Research Applications

-

Synthetic Intermediates

1-Ethoxy-4-(trifluoromethyl)benzene serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances lipophilicity and biological activity, making it a crucial building block in drug discovery. -

Pharmaceutical Development

The compound has been investigated for its potential use in developing new therapeutic agents. Its structural characteristics allow for modifications that can lead to compounds with enhanced efficacy against various diseases. -

Agricultural Chemicals

This compound is relevant in the formulation of herbicides and pesticides. The trifluoromethyl group is known to improve the potency and selectivity of herbicides, making them more effective in controlling unwanted plant species while minimizing damage to crops.

Case Study 1: Synthesis of Trifluoromethylated Compounds

In recent research, the compound was utilized as a precursor in the synthesis of various trifluoromethylated aromatic compounds. These derivatives exhibited significant biological activity, particularly against cancer cell lines. The study demonstrated that modifying the ethoxy group could lead to compounds with improved anti-cancer properties.

Case Study 2: Herbicidal Activity

A study published in a peer-reviewed journal evaluated the herbicidal efficacy of formulations containing this compound against common weeds. The results indicated that the compound significantly inhibited weed growth at low concentrations, showcasing its potential as an effective herbicide.

Mechanism of Action

The mechanism by which 1-Ethoxy-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability, making it a valuable pharmacophore .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Ethoxy-4-(trifluoromethyl)benzene with structurally related compounds, highlighting differences in substituents, properties, and applications:

Key Comparisons:

Electronic Effects: The ethoxy group in this compound is electron-donating, while the CF₃ group is electron-withdrawing. This contrast enhances polarization, making the compound suitable for liquid crystal applications . In 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene, the nitro group (-NO₂) strongly withdraws electrons, increasing reactivity in electrophilic substitution compared to ethoxy derivatives .

Metabolic Stability :

- Ethoxy-containing compounds like EDPrB undergo O-dealkylation in liver microsomes, producing toxic metabolites . Methoxy analogs (e.g., 1-Methoxy-4-[(pentafluoropropyl)thio]benzene ) may exhibit slower degradation due to shorter alkyl chains .

Physical Properties :

- Halogenated derivatives (e.g., 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene ) have higher molecular weights and boiling points compared to ethoxy-CF₃ analogs, influencing their environmental persistence .

Applications :

- This compound derivatives are pivotal in LCMs for displays .

- Nitro- and chloro-substituted analogs (e.g., 1-Chloro-2-nitro-4-(trifluoromethyl)benzene ) serve as intermediates in pharmaceuticals and pesticides .

Research Findings and Trends

- Synthetic Utility: The CF₃ group enhances stability in radical reactions (e.g., carbon nanotube functionalization), while ethoxy groups facilitate solubility in organic matrices .

- Derivatization Efficiency : Fluorinated nitrobenzenes outperform ethoxy analogs in polyamine derivatization due to superior electrophilicity .

Biological Activity

1-Ethoxy-4-(trifluoromethyl)benzene, with the chemical formula , is an aromatic compound that has garnered attention due to its potential biological activities. This compound is characterized by a trifluoromethyl group and an ethoxy substituent, which may influence its interaction with biological systems.

Structure

- Molecular Formula:

- Molecular Weight: 202.17 g/mol

- CAS Number: 12503715

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 165 °C |

| Melting Point | - |

| Solubility | Soluble in organic solvents |

Toxicity and Safety

This compound exhibits certain toxicological properties:

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and receptor binding.

Synthesis and Biological Evaluation

A study investigating the synthesis of related trifluoromethyl-substituted compounds found that structural modifications can significantly impact biological activity. For instance, compounds with enhanced electron-withdrawing groups showed increased potency against certain cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship of trifluoromethyl-substituted benzene derivatives has been a focus of research. The presence of the ethoxy group in this compound may modulate its biological effects by altering electronic properties and steric hindrance, thus influencing receptor interactions .

Comparative Analysis with Related Compounds

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| 4-Trifluoromethylphenol | Antimicrobial | Effective against Gram-positive bacteria |

| 2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene | Antiparasitic | Active against protozoan parasites |

| 4-Amino-trifluoromethylbenzene | Anticancer | Inhibits cell growth in various cancer types |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.